(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Overview
Description
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a methoxyethyl side chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine ring.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is attached through an alkylation reaction, using a suitable alkylating agent.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques to obtain high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2R,3R)-2-(4-fluorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(2R,3R)-2-(4-bromophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(2R,3R)-2-(4-methylphenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness: The presence of the chlorophenyl group in (2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide imparts unique chemical properties, such as specific reactivity and potential biological activity, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-18-16(20)14-8-9-19(10-11-21-2)15(14)12-4-6-13(17)7-5-12/h4-7,14-15H,3,8-11H2,1-2H3,(H,18,20)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBOCTZDDRXQA-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1C2=CC=C(C=C2)Cl)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCN([C@H]1C2=CC=C(C=C2)Cl)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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